molecular formula C12H8Cl3N3O2 B13103381 2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid

2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid

Cat. No.: B13103381
M. Wt: 332.6 g/mol
InChI Key: JTRHUHGSHDUDRY-UHFFFAOYSA-N
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Description

2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid is a complex organic compound that belongs to the class of halogenated pyrimidines. This compound is characterized by the presence of a benzoic acid moiety substituted with a chloro group and a pyrimidine ring that is further substituted with chloro and methylamino groups. The unique structure of this compound makes it a valuable entity in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with indoline in the presence of sodium hydroxide in ethanol or methanol. This reaction proceeds under mild conditions and results in the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with an amine can yield a corresponding amino derivative, while cross-coupling reactions can produce various aryl-heteroaryl compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid involves its interaction with specific molecular targets. The chloro and methylamino groups in the pyrimidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H8Cl3N3O2

Molecular Weight

332.6 g/mol

IUPAC Name

2-chloro-5-[(2,6-dichloropyrimidin-4-yl)-methylamino]benzoic acid

InChI

InChI=1S/C12H8Cl3N3O2/c1-18(10-5-9(14)16-12(15)17-10)6-2-3-8(13)7(4-6)11(19)20/h2-5H,1H3,(H,19,20)

InChI Key

JTRHUHGSHDUDRY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=C(C=C1)Cl)C(=O)O)C2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

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